The compound can be sourced from chemical suppliers and is typically classified as an intermediate in organic synthesis. Its structural formula indicates it has potential applications in the production of surfactants, adhesives, and other polymeric materials due to its amphiphilic nature.
The synthesis of 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane generally involves the reaction of hexamethylene glycol with epichlorohydrin. This reaction is facilitated by the presence of a catalyst and typically requires elevated temperatures to achieve optimal yields.
Technical Details:
1,6-Bis(3-chloro-2-hydroxypropoxy)hexane can participate in various chemical reactions typical for chlorinated alcohols:
Technical Details:
The mechanism of action for 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane primarily involves its reactivity due to the presence of hydroxyl and chlorine groups.
Relevant Data:
1,6-Bis(3-chloro-2-hydroxypropoxy)hexane finds applications across various scientific fields:
The synthesis of 1,6-bis(3-chloro-2-hydroxypropoxy)hexane (chemical structure: ClCH₂CH(OH)CH₂O(CH₂)₆OCH₂CH(OH)CH₂Cl) leverages a two-step epoxidation-hydrochlorination sequence starting from 1,6-hexanediol. First, 1,6-hexanediol undergoes epoxidation with epichlorohydrin under basic catalysts (e.g., NaOH) to yield 1,6-hexanediol diglycidyl ether (HDGE, CAS 16096-31-4) [6]. This intermediate is critical, with its epoxy value standardized at 0.65–0.70 eq/100g and hydrolyzable chloride content below 0.20% [6]. The second step involves regioselective hydrochlorination of HDGE using hydrochloric acid, where the epoxy rings open to form the terminal chlorohydrin groups. Catalyst selection dictates efficiency:
Table 1: Performance of Catalysts in HDGE Hydrochlorination
Catalyst Type | Reaction Time (h) | Temperature (°C) | Yield (%) | Chlorohydrin Purity (%) |
---|---|---|---|---|
None (thermal) | 8–10 | 60–70 | 78–82 | 88–90 |
TBAB (1 mol%) | 2–3 | 50–55 | 94–96 | 97–99 |
Solid acid resin | 4–5 | 65–70 | 89–92 | 95–97 |
Key side products include 1,3-dichloro-2-propanol (from over-chlorination) and oligomeric ethers (from epoxy homopolymerization). Mitigation involves stoichiometric HCl control and maintaining temperatures below 75°C [1] [6].
This route directly couples hexamethylene glycol (1,6-hexanediol) with epichlorohydrin (ECH) in a polar aprotic solvent system, bypassing the isolated diglycidyl ether intermediate. The reaction proceeds via a nucleophilic substitution mechanism where the glycolate anion attacks the electrophilic carbon of ECH [2]. Solvents critically influence kinetics:
Table 2: Solvent Effects on Polycondensation Efficiency
Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
DMF | 38.3 | 12.7 | 92 | 3.5 |
Acetonitrile | 37.5 | 11.2 | 89 | 4.8 |
Water | 80.1 | 4.3 | 68 | 22.1 |
Toluene | 2.4 | 1.8 | 45 | 8.9 |
Stoichiometric balance is crucial: Excess ECH increases dichlorohydrin impurities, while excess glycol favors diol-terminated oligomers. Optimal molar ratios range from 2.2:1 to 2.5:1 (ECH:glycol). Post-synthesis, products are purified via vacuum distillation or crystallization to reduce oligomers (<5% w/w) [2] [6].
The etherification of 1,6-hexanediol with epichlorohydrin follows pH-dependent pathways. Under basic conditions (NaOH/KOH), deprotonated glycolate ions drive an SN2 mechanism, with rate constants proportional to hydroxide concentration [1]. Acid catalysts (e.g., H₂SO₄) protonate epoxides, enhancing electrophilicity but risking epoxy ring hydrolysis. Kinetic studies reveal:
Table 3: Kinetic Parameters for Etherification Catalysis
Catalyst | Concentration (M) | Rate Constant (k) | Activation Energy (Ea, kJ/mol) | Byproduct Yield (%) |
---|---|---|---|---|
NaOH | 0.1 | 0.118 min⁻¹ | 48.2 | 4.1 |
NaOH | 0.3 | 0.276 min⁻¹ | 47.8 | 5.3 |
H₂SO₄ | 0.05 | 8.2 × 10⁻³ M⁻¹min⁻¹ | 58.6 | 16.7 |
Mass transfer limitations occur in biphasic mixtures, resolved using phase-transfer catalysts (e.g., Aliquat 336). In situ FTIR monitors epoxy consumption, guiding endpoint determination to minimize over-reaction [1] [6].
Innovative strategies minimize waste and energy use:
Table 4: Green Synthesis Performance Metrics
Method | Reaction Time | Yield (%) | E-factor | Energy Consumption (kJ/mol) |
---|---|---|---|---|
Solvent-free (batch) | 3–4 h | 88 | 0.8 | 120 |
Solvent-free (microwave) | 20 min | 85 | 0.7 | 65 |
DES media | 5 h | 90 | 1.2 | 85 |
Continuous flow | 30 min | 94 | 0.5 | 50 |
E-factor = (total waste mass)/(product mass); lower values indicate greener processes. These methods lower inorganic salt waste (e.g., NaCl) by 60% compared to traditional routes [4] [5].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9